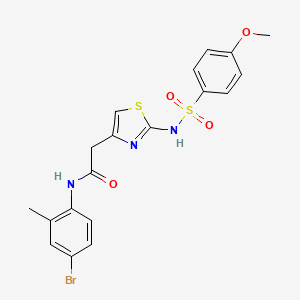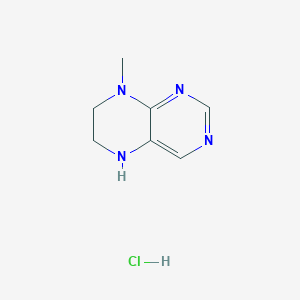
1-Ethoxypiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxypiperazine is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms and four carbon atoms. Attached to one of the nitrogen atoms is an ethoxy group (C2H5O-), which consists of an ethyl group (C2H5-) linked to an oxygen atom .Aplicaciones Científicas De Investigación
1. Antidepressant and Anxiolytic Effects
1-Ethoxypiperazine derivatives have shown promising results in the field of mental health. A study by Pytka et al. (2015) explored the antidepressant and anxiolytic-like effects of new dual 5-HT1A and 5-HT7 antagonists in animal models. This research suggests the potential of these compounds, including derivatives of this compound, in treating depression and anxiety disorders. The compounds exhibited high or moderate affinity for various serotonergic, adrenergic, and dopaminergic receptors, indicating their broad pharmacological profile (Pytka et al., 2015).
2. Memory Improvement
In the context of cognitive function, Zhang Hong-ying (2012) investigated the effect of acetic ether derivatives of this compound on learning and memory reconstruction in mice. This study indicated that certain derivatives can positively influence learning and memory, highlighting another potential therapeutic application of this compound derivatives (Zhang Hong-ying, 2012).
3. Quantitative Imaging of Receptors
This compound derivatives have also been utilized in diagnostic imaging. Passchier et al. (2000) demonstrated the use of a specific derivative for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers, showcasing its potential in medical imaging and neurobiological research (Passchier et al., 2000).
4. Adrenoceptor Antagonists
The derivatives of this compound have been studied for their alpha(1)-adrenoceptor blocking properties. Betti et al. (2002) explored the synthesis and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, which showed significant affinity and selectivity towards alpha(1)-adrenoceptors. This finding opens avenues for developing new therapeutic agents in cardiovascular and urological disorders (Betti et al., 2002).
5. Environmental Impact and Herbicide Degradation
The environmental impact and degradation processes of chemicals related to this compound, such as atrazine, have been the subject of several studies. Dousset et al. (2004) and Gish et al. (2011) investigated the loss of atrazine and related compounds from subsurface drainage and runoff, providing insights into the environmental behavior of these herbicides (Dousset et al., 2004) (Gish et al., 2011).
6. Structural and Chemical Analysis
Studies have also been conducted on the crystal structure of this compound derivatives. Ozbey et al. (2001) reported on the structure of a specific derivative, providing detailed insights into its molecular conformation and chemical properties (Ozbey et al., 2001).
7. Cancer Research
In the field of cancer research, compounds containing the this compound scaffold have been evaluated for their potential as Hsp90 inhibitors. Jia et al. (2014) synthesized and evaluated a novel class of Hsp90 inhibitors, which showed improved activity at both the target-based and cell-based levels (Jia et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-ethoxypiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-9-8-5-3-7-4-6-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAYBNWTYECJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B2765577.png)
![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)
![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)


![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)
![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy](phenyl)acetate](/img/structure/B2765589.png)
![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2765592.png)
